![molecular formula C28H28ClN3O4S B6526779 4-benzoyl-N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide hydrochloride CAS No. 1135205-37-6](/img/structure/B6526779.png)
4-benzoyl-N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide hydrochloride
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Description
4-benzoyl-N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide hydrochloride is a useful research compound. Its molecular formula is C28H28ClN3O4S and its molecular weight is 538.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-benzoyl-N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide hydrochloride is 537.1489053 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-benzoyl-N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzoyl-N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Complexes
The compound can be used in the synthesis of ion-associate complexes. For instance, it has been used to synthesize a complex with tetraphenylborate . This complex was synthesized by reacting sodium tetraphenyl borate with the compound in deionized water at room temperature .
Antibacterial Activity
The synthesized complex of this compound with tetraphenylborate has been examined for its antibacterial activity . This suggests that the compound could potentially be used in the development of new antibacterial agents .
Computational Studies
The compound and its complexes can be used in computational studies to understand the relationships between bioactive molecules and receptor interactions . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach .
Intermediates in Drug Synthesis
The compound can be used as an intermediate in the synthesis of drugs. For example, it has been used as an intermediate in the synthesis of procaine .
Dopant in Silicone Elastomer
Although not directly related to the compound, a similar compound, DBMP, has been used as a dopant to dope silicone elastomer for the formation of 3D biocompatible scaffolds . It’s possible that the compound could have similar applications.
Two Photon Polymerization
Again, similar to DBMP, the compound could potentially be used in two photon polymerization for the micro-fabrication of 3D hydrogels for potential biomedical and tissue engineering applications .
properties
IUPAC Name |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S.ClH/c1-3-30(4-2)14-15-31(28-29-22-16-23-24(35-18-34-23)17-25(22)36-28)27(33)21-12-10-20(11-13-21)26(32)19-8-6-5-7-9-19;/h5-13,16-17H,3-4,14-15,18H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVPDZMDQAWLEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-[2-(diethylamino)ethyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide hydrochloride |
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